4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. The compound is classified as a benzophenone derivative, notable for its spirocyclic structure that includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its molecular formula is with a molecular weight of approximately 355.4 g/mol .
This compound can be synthesized through various organic chemistry methods, utilizing readily available precursors. It has gained attention in research due to its potential biological activities and applications in medicinal chemistry.
The compound falls under the category of benzophenones, which are known for their use in UV filters, photostabilizers, and as intermediates in organic synthesis. Its unique spirocyclic structure may confer specific biological properties that are currently being explored.
The synthesis of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone typically involves multiple synthetic steps:
The reaction conditions, including temperature and time, are crucial for optimizing yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the reaction progress and confirm the structure of the synthesized compound.
The molecular structure of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone features:
The compound's structural data includes:
The compound can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and minimize side products. Reaction yields and product identities are confirmed through spectroscopic methods.
The mechanism of action for 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone involves its interaction with specific molecular targets within biological systems:
The physical properties of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone include:
Chemical properties include stability under ambient conditions, reactivity with nucleophiles, and potential for photochemical activity due to the presence of fluorine atoms.
Relevant data:
The potential applications of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone span several scientific fields:
The 1,4-dioxa-8-azaspiro[4.5]decane unit serves as the foundational spirocyclic scaffold for this benzophenone derivative. Its synthesis relies on a double cyclization strategy involving piperidone ketalization and subsequent N-alkylation. Initially, cyclohexanone undergoes acid-catalyzed ketalization with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane framework. This intermediate is then subjected to reductive amination using formaldehyde under hydrogenation conditions, introducing the tertiary nitrogen at the 8-position. Critical optimization studies reveal that Lewis acid catalysts (e.g., ZnCl₂) during ketalization improve yields to >85% by minimizing olefin byproducts, while palladium on carbon (5% Pd/C) proves optimal for efficient reductive amination [3] [7]. The spirocyclic architecture confers conformational rigidity essential for σ₁ receptor binding affinity, as confirmed by molecular docking simulations in radiotracer applications [4].
Benzophenone functionalization requires sequential regioselective transformations: fluorination at the para-position followed by alkylation with the spirocyclic moiety. The synthesis employs a Friedel-Crafts acylation between 4-fluorobenzoyl chloride and benzene derivatives to establish the fluorobenzophenone core. Regioselective bromination at the ortho-position relative to the ketone (yielding 4-bromo-4′-fluoro-2-fluorobenzophenone, CAS: 898758-16-2) enables subsequent nucleophilic displacement using the spirocyclic amine [3]. A pivotal advancement involves phase-transfer catalysis (tetrabutylammonium bromide, TBAB) to facilitate N-alkylation between 4-(bromomethyl)benzophenone derivatives and the spirocyclic amine in dichloromethane. This method achieves >90% regioselectivity and minimizes di-alkylated impurities [8]. For fluorine-18 incorporation, precursor design utilizes tosylate-activated spirocyclic intermediates, allowing nucleophilic displacement with [¹⁸F]fluoride under mild conditions (80°C, 10 min) [4] [10].
Table 1: Molecular Properties of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₁H₂₂FNO₃ | High-resolution MS |
Molecular Weight | 355.40 g/mol | Calculated |
Boiling Point | 488.8°C at 760 mmHg | Predicted (EPI Suite) |
Density | 1.27 g/cm³ | Computational modeling |
Flash Point | 249.4°C | Predicted (EPI Suite) |
Refractive Index | 1.607 | Computational modeling |
Data compiled from PubChem and computational predictions [1] [6]
Automated radiosynthesis of the ¹⁸F-labeled derivative leverages spirocyclic iodonium ylide precursors and microfluidic systems to achieve high molar activity (>55 GBq/μmol). The protocol involves a two-step sequence:
Table 2: Comparative Synthetic Approaches for Key Derivatives
Derivative (CAS) | Key Reaction | Yield (%) | Regioselectivity |
---|---|---|---|
4'-Sp-Br-2-F-Bz (898758-16-2) | Bromination | 78 | >95% ortho |
3',4'-diMe-Sp-Bz (898756-14-4) | Friedel-Crafts Acylation | 82 | >90% para |
¹⁸F-Spirocyclic Tracer | Microfluidic Fluorination | 52 (RCY) | >99% |
Bz = benzophenone; Sp = spirocyclic [3] [10]
Scalability faces three primary bottlenecks: solvent-intensive steps, catalyst deactivation, and purification complexity. The ketalization and N-alkylation steps historically required >10 L/kg solvent volumes, primarily dichloromethane (DCM) and dimethylformamide (DMF). Recent advances implement twin-screw extrusion (TSE) to telescope ketalization, reductive amination, and alkylation into a solvent-free continuous process, reducing solvent use by 98% while maintaining 75% overall yield [8]. Catalyst optimization focuses on heterogeneous palladium catalysts for reductive amination, which mitigate leaching (<0.1 ppm Pd residual) and enable reuse for >5 cycles. Purification challenges arise from structurally similar impurities like di-alkylated byproducts. Simulated moving bed chromatography with C18 stationary phases resolves this, achieving >99.5% purity at gram-scale [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7